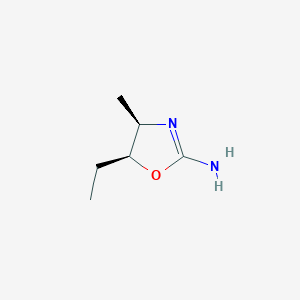
4-Butyl-5-methyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-5-methyl-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This compound, characterized by a butyl group at the 4-position and a methyl group at the 5-position, exhibits unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-5-methyl-3H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 4-butyl-3-oxobutanoic acid with methylhydrazine under acidic conditions to form the desired pyrazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can produce a variety of functionalized pyrazolones.
Scientific Research Applications
4-Butyl-5-methyl-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of agrochemicals and dyes due to its versatile reactivity.
Mechanism of Action
The mechanism by which 4-butyl-5-methyl-3H-pyrazol-3-one exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
4-Butyl-3-methyl-1H-pyrazol-5-one: Similar structure but different substitution pattern.
5-Butyl-4-methyl-3H-pyrazol-3-one: Another isomer with a different arrangement of substituents.
4-Phenyl-5-methyl-3H-pyrazol-3-one: Substitution of the butyl group with a phenyl group.
Uniqueness: 4-Butyl-5-methyl-3H-pyrazol-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both butyl and methyl groups at distinct positions on the pyrazolone ring provides a unique steric and electronic environment, making it distinct from other pyrazolone derivatives.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-butyl-5-methylpyrazol-3-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-5-7-6(2)9-10-8(7)11/h3-5H2,1-2H3 |
InChI Key |
XFDMPGWQEPIFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


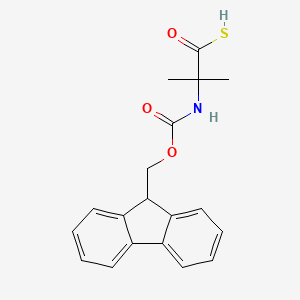
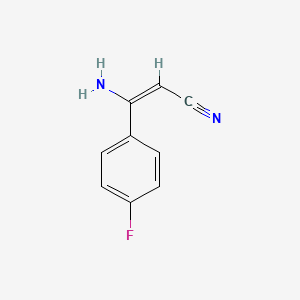
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
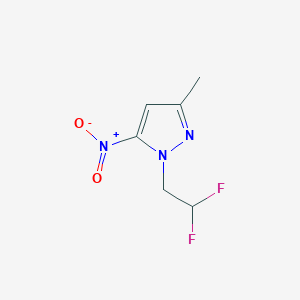

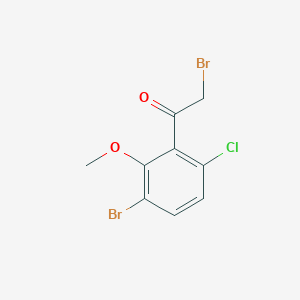
![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
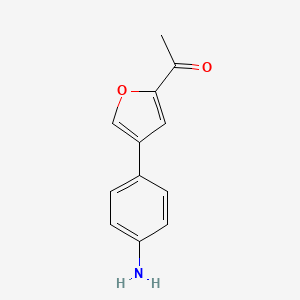
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
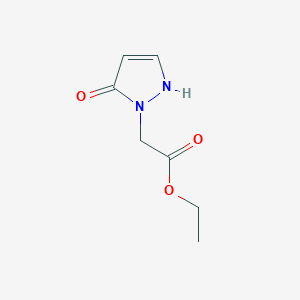
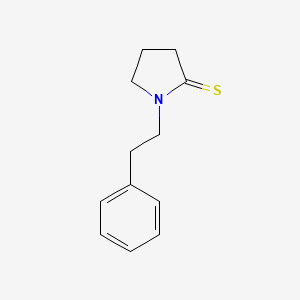
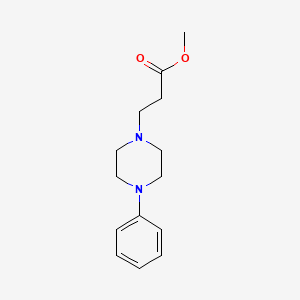
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
